ETHYL 2-(3-NITROBENZAMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE
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Overview
Description
ETHYL 2-(3-NITROBENZAMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs . This compound, in particular, has a unique structure that combines a nitrobenzoyl group, a phenyl group, and a thiazole ring, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of ETHYL 2-(3-NITROBENZAMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved by the reaction of α-haloketones with thiourea under basic conditions.
Introduction of the Nitrobenzoyl Group: This step involves the acylation of the thiazole ring with 3-nitrobenzoyl chloride in the presence of a base such as pyridine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
ETHYL 2-(3-NITROBENZAMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.
Common reagents used in these reactions include nitric acid, halogens, and hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ETHYL 2-(3-NITROBENZAMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Biological Studies: The compound is used in studies to understand the mechanisms of action of thiazole derivatives and their interactions with biological targets.
Industrial Applications: It is used in the synthesis of other complex organic compounds and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of ETHYL 2-(3-NITROBENZAMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
ETHYL 2-(3-NITROBENZAMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE can be compared with other similar compounds, such as:
Ethyl 2-[(4-methyl-3-nitrobenzoyl)amino]benzoate: This compound has a similar structure but with a methyl group instead of a phenyl group, leading to different biological activities.
Ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]benzoate: The presence of a chloro group instead of a phenyl group can significantly alter the compound’s reactivity and biological properties.
Properties
IUPAC Name |
ethyl 2-[(3-nitrobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5S/c1-2-27-18(24)16-15(12-7-4-3-5-8-12)20-19(28-16)21-17(23)13-9-6-10-14(11-13)22(25)26/h3-11H,2H2,1H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXCTYJOUKANPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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